molecular formula C7H4BrN3O2 B2766506 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol CAS No. 1215074-37-5

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Cat. No.: B2766506
CAS No.: 1215074-37-5
M. Wt: 242.032
InChI Key: QSVWZZNZIHAZCK-UHFFFAOYSA-N
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Description

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.032. The purity is usually 95%.
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Scientific Research Applications

Tyrosine Kinase Inhibitors

  • The synthesis of 7-aminopyrido[4,3-d]pyrimidines, including derivatives with bromo substituents, has been reported to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds are part of a new class of inhibitors with significant implications in cancer research and therapy, showing the potential for optimization in EGFR inhibitory activity through substitution patterns, particularly with electron-withdrawing groups like bromo (Thompson et al., 1995).

Corrosion Inhibitors

  • Pyrimidine derivatives, specifically 7-methoxypyrido[2,3-d]pyrimidin-4-amine and its analogues, have been studied for their action against the corrosion of mild steel in acidic media. Their effectiveness as mixed-type inhibitors suggests potential applications in protecting metal surfaces, demonstrating the broad utility of pyrido[3,2-d]pyrimidine compounds beyond pharmaceuticals (Yadav et al., 2015).

Antitumor Activity

  • The synthesis of 2,4-diamino-6-substituted pyrido[2,3-d]pyrimidines has shown potential in inhibiting mammalian dihydrofolate reductase, a target for antitumor agents. These compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have demonstrated significant activity against specific cancer models, highlighting their potential in cancer treatment (Grivsky et al., 1980).

Antiviral Agents

  • A series of pyrido[2,3-d]pyrimidine derivatives have been synthesized and investigated for their antiviral properties, particularly against herpes simplex virus (HSV). These findings underline the potential of pyrido[2,3-d]pyrimidine scaffolds in developing new antiviral agents, offering a promising avenue for therapeutic intervention against viral infections (Nasr & Gineinah, 2002).

Radiosensitizers

  • Halogenated pyrimidine analogs, such as bromodeoxyuridine (BrdUrd), have been explored for their potential to enhance the effects of radiation therapy. These compounds are investigated for their ability to increase DNA damage when pre-treated with radiation, providing a novel approach to improve clinical outcomes in cancer treatment through radiosensitization (Kinsella et al., 1987).

Microwave-Assisted Synthesis

  • The development of novel synthesis methods for pyrido[2,3-d]pyrimidine derivatives, including those with bromo substituents, under microwave irradiation. This technique enhances reaction yields and reduces by-product formation, showcasing the efficiency of modern synthesis methods in producing these compounds (Sun et al., 2018).

Properties

IUPAC Name

7-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVWZZNZIHAZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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